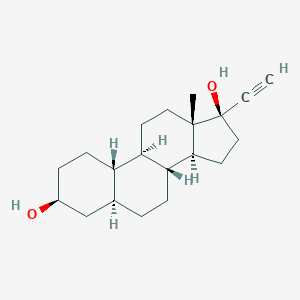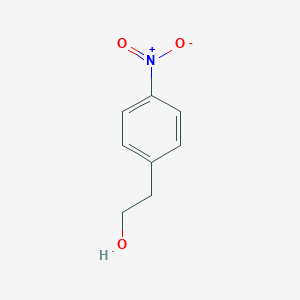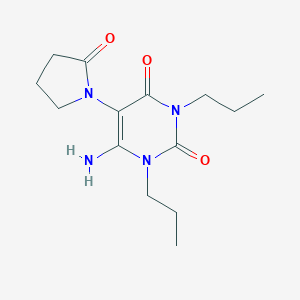![molecular formula C15H19N3O2 B126308 (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone CAS No. 149034-80-0](/img/structure/B126308.png)
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone, also known as MTDM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MTDM belongs to the class of tricyclic ketones and has a unique structure that makes it an interesting target for synthesis and study. In
作用机制
The mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
生化和生理效应
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have antidepressant effects and to improve cognitive function in animal models. Additionally, (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have neuroprotective effects and to improve the survival of neurons in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and yield of the final product. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone in lab experiments. For example, the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may vary depending on the species and strain of animal used in experiments.
未来方向
There are several future directions for the study of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. One area of research is the development of new drugs and therapies based on the structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Another area of research is the investigation of the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Understanding the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone could lead to the development of more targeted and effective drugs and therapies. Additionally, further research is needed to determine the optimal dosage and administration of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone for various applications. Finally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone on different biological systems and in different animal models should be further explored to fully understand its potential applications.
合成方法
The synthesis of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with ethyl acetoacetate to form a beta-ketoester intermediate. The intermediate is then cyclized with triethyl orthoformate and hydrazine hydrate to form the tricyclic ketone (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.
科学研究应用
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and antidepressant effects in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been investigated for its potential as a neuroprotective agent and for its effects on cognitive function. The unique structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone makes it an interesting target for the development of new drugs and therapies.
属性
CAS 编号 |
149034-80-0 |
|---|---|
产品名称 |
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-4-2-12(3-5-13)14(19)15-6-16-9-17(7-15)11-18(8-15)10-16/h2-5H,6-11H2,1H3 |
InChI 键 |
JDQMIEDBGMXWHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
溶解度 |
41 [ug/mL] |
同义词 |
(4-methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



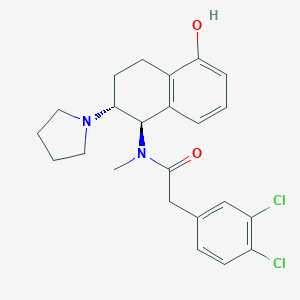
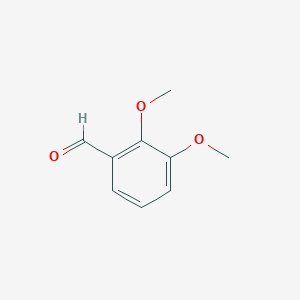
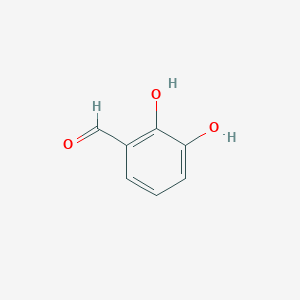
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
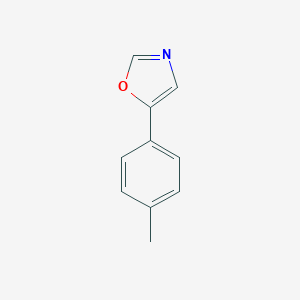
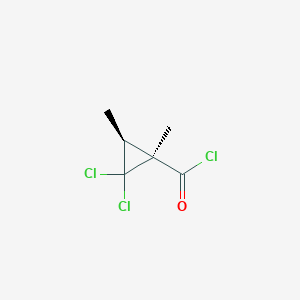
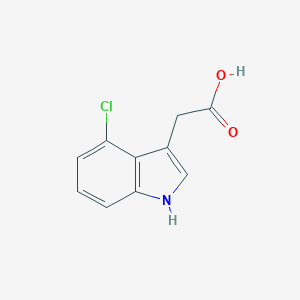
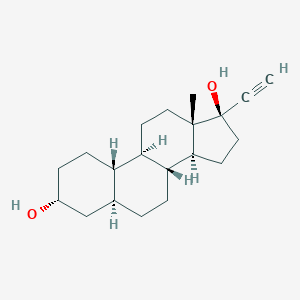


![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
